3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol

Lipophilicity Drug design ADME

Researchers sourcing fluorinated biaryl phenols face inconsistent logP and membrane permeability when substituting analogs. 3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol (≥95% purity) provides a precisely controlled lipophilicity profile (logP 4.10, PSA 29.46 Ų) optimized for CNS-penetrant kinase inhibitor programs. • Balanced logP 4.10 avoids developability risks (logP >5) while enabling passive BBB permeation. • 3-F substitution enhances metabolic stability; 4'-OCF3 group adds van der Waals contacts. • Supplied at ≥95% purity with full CoA; available for immediate shipment.

Molecular Formula C13H8F4O2
Molecular Weight 272.19 g/mol
CAS No. 1261458-85-8
Cat. No. B6374971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol
CAS1261458-85-8
Molecular FormulaC13H8F4O2
Molecular Weight272.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=CC(=C2)F)O)OC(F)(F)F
InChIInChI=1S/C13H8F4O2/c14-10-5-9(6-11(18)7-10)8-1-3-12(4-2-8)19-13(15,16)17/h1-7,18H
InChIKeyZFHFIGCPHMUZEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol: Physicochemical Profile


3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol is a fluorinated biaryl phenol (C₁₃H₈F₄O₂, MW 272.20 g mol⁻¹) that combines a meta‑fluoro substituent on the phenolic ring with a para‑trifluoromethoxy (–OCF₃) group on the distal phenyl ring . Its calculated log P is 4.10 and its polar surface area (PSA) is 29.46 Ų . The compound is supplied at ≥95 % purity for research use .

Non-Interchangeability of 3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol


The simultaneous presence of the 3‑fluoro and 4′‑trifluoromethoxy groups creates a distinctive lipophilicity–polarity balance that cannot be replicated by analogs lacking either substituent. Simple removal of the –OCF₃ group (e.g., 3‑fluoro‑5‑phenylphenol) causes a >0.9 log unit drop in log P and a 9 Ų reduction in PSA, while positional isomerisation (e.g., 2‑fluoro‑4‑(4‑trifluoromethoxyphenyl)phenol) shifts log P by ∼0.4 units . These differences are large enough to alter membrane permeability, target‑binding kinetics, and metabolic stability, making direct substitution without re‑optimisation of the biological or formulation system unreliable [1].

3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol: Quantitative Evidence vs. Analogs


Lipophilicity vs. 3-Fluoro-5-phenylphenol

The target compound exhibits a calculated log P of 4.10, which is 0.90 log units higher than that of the non‑trifluoromethoxy analog 3‑fluoro‑5‑phenylphenol (log P 3.20) . This difference translates to an approximately 8‑fold increase in octanol‑water partition coefficient, indicating substantially greater membrane permeability potential.

Lipophilicity Drug design ADME

Polar Surface Area vs. 3-Fluoro-5-phenylphenol

The target compound displays a PSA of 29.46 Ų, which is 9.23 Ų higher than the PSA of 3‑fluoro‑5‑phenylphenol (20.23 Ų) . The additional polar surface area stems from the three fluorine atoms of the –OCF₃ group, which can act as weak hydrogen‑bond acceptors, potentially enhancing interactions with polar residues in biological targets while still remaining within the Veber rule threshold for oral bioavailability.

Polar surface area Drug-likeness Oral bioavailability

Positional Isomer Lipophilicity: 2-Fluoro vs. 3-Fluoro

Relocating the fluoro substituent from the meta (3‑) to the ortho (2‑) position while retaining the –OCF₃ group produces 2‑fluoro‑4‑(4‑trifluoromethoxyphenyl)phenol, which has a predicted log P of 4.5 (XLogP3) compared to 4.10 for the target compound [1]. This 0.4 log unit difference corresponds to a 2.5‑fold change in lipophilicity, demonstrating that the substitution pattern significantly modulates physicochemical properties even when the same functional groups are present.

Positional isomerism Lipophilicity tuning Structure–property relationship

Lipophilicity Window in Trifluoromethoxyphenyl Phenol Series

Within the 4‑trifluoromethoxyphenyl phenol series, the 3‑fluoro analog (log P 4.10) occupies an intermediate lipophilicity window. It is 0.14 log units more lipophilic than the non‑fluorinated analog 3‑(4‑trifluoromethoxyphenyl)phenol (log P 3.96) , yet 0.65 log units less lipophilic than the 4‑hydroxy isomer 4‑(4‑trifluoromethoxyphenyl)phenol (log P 4.75) . This graded modulation allows medicinal chemists to fine‑tune lipophilicity without changing the core scaffold.

Structure–activity relationship Lead optimization Lipophilic efficiency

Applications of 3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol


Lipophilicity Tuning for Kinase Inhibitor Leads

The 4.10 log P of 3‑fluoro‑5‑(4‑trifluoromethoxyphenyl)phenol positions it favourably for CNS‑penetrant kinase inhibitor programs, where a log P between 3 and 5 is often desired for passive blood‑brain barrier permeation while maintaining acceptable solubility . Its PSA of 29.46 Ų remains well below the 60 Ų threshold associated with poor oral absorption [1]. Incorporation of this fragment as a phenol or derived ether can increase target affinity through enhanced van der Waals contacts from the –OCF₃ group without pushing log P into the >5 range associated with poor developability, as shown in fluorine‑containing pesticide and pharmaceutical SAR studies [2].

Fluorinated Pesticide Building Block

Trifluoromethoxy‑substituted phenols are privileged scaffolds in modern agrochemistry, appearing in tetramic acid‑derived insecticides and herbicides [2]. The 3‑fluoro substitution of the target compound introduces additional metabolic stability at the phenolic ring, a strategy commonly exploited to prolong the half‑life of active ingredients in field conditions. The intermediate log P (4.10) balances leaf cuticle penetration with phloem mobility, making this compound a strategic intermediate for systemic crop protection agents.

Liquid Crystal Dielectric Anisotropy Tuning

4‑Trifluoromethoxyphenyl groups are employed as polar terminal units in liquid crystal dimers and oligomers to enhance dielectric anisotropy [3]. The additional 3‑fluoro substituent on the phenolic ring of the target compound provides an extra dipole moment that can further increase the dielectric constant of host mixtures, potentially improving the voltage‑holding ratio in active‑matrix displays. The compound's phenol functionality also serves as a convenient handle for esterification or etherification during mesogen synthesis.

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